Cbz-L-Asp serves as a starting material for the synthesis of various aspartic acid derivatives. These derivatives find applications in:
Cbz-L-Asp is a common building block used in SPPS, a technique for efficiently synthesizing peptides on a solid support. The Cbz group facilitates attachment of the aspartic acid residue to the resin and subsequent chain elongation [].
Z-Aspartic acid hydroxamate, commonly referred to as Z-Asp-OH, is a derivative of aspartic acid, an amino acid that plays a crucial role in various biological processes. The compound is characterized by the presence of a hydroxamate functional group, which is formed by the reaction of an amine with a hydroxylamine. Z-Asp-OH is often used in biochemical research and has garnered attention due to its potential applications in medicinal chemistry and drug development.
Z-Asp-OH itself does not have a specific biological function. However, it plays a crucial role in peptide synthesis. The Z group protects the N-terminus of aspartic acid during peptide chain assembly, allowing for controlled coupling with other amino acids. Once the desired peptide sequence is formed, the Z group is removed to reveal the functional amino group essential for the peptide's biological activity [].
Z-Asp-OH exhibits several biological activities:
The synthesis of Z-Asp-OH typically involves several steps:
Z-Asp-OH has various applications in different fields:
Interaction studies involving Z-Asp-OH focus on its ability to bind with proteins and enzymes. These studies help elucidate the compound's mechanism of action and its potential therapeutic effects. Key areas of investigation include:
Z-Asp-OH shares structural similarities with several other compounds derived from aspartic acid. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
L-Aspartic Acid | Natural Amino Acid | Essential for protein synthesis |
Aspartame | Artificial Sweetener | Used as a low-calorie sweetener |
N-Acetylaspartic Acid | Acetylated Amino Acid | Involved in metabolic pathways |
Z-DL-Aspartic Acid | Racemic Mixture | Contains both D and L isomers |
Z-Asp-OH is unique due to its hydroxamate functionality, which enhances its reactivity and biological activity compared to these compounds. Its ability to form stable metal complexes further distinguishes it from other derivatives, making it particularly valuable in medicinal chemistry and enzyme inhibition studies .
Z-Asp-OH, systematically named (2S)-2-(phenylmethoxycarbonylamino)butanedioic acid, is a protected L-aspartic acid derivative. Key identifiers include:
The Z group (benzyloxycarbonyl) masks the α-amino group, leaving the β- and γ-carboxyl groups available for reactions.
Developed by Max Bergmann and Leonidas Zervas in the 1930s, the Z-group revolutionized peptide synthesis by enabling stepwise elongation without racemization. This method dominated until the 1950s when mixed anhydride techniques emerged. Z-Asp-OH gained prominence in the 1980s for aspartame synthesis, as detailed in US Patent 4,523,026.
Z-Asp-OH serves as a cornerstone in:
N-Benzyloxycarbonyl-L-aspartic acid, commonly designated as Z-Asp-OH, represents a protected derivative of the naturally occurring amino acid L-aspartic acid [1] [2]. The compound features a benzyloxycarbonyl (Z or Cbz) protecting group attached to the amino nitrogen of aspartic acid, resulting in a carbamate linkage [7] [19]. The molecular structure consists of a central alpha-carbon bearing an amino group protected by the benzyloxycarbonyl moiety, a carboxylic acid group, and a side chain containing an additional carboxylic acid functionality [1] [4].
The stereochemical configuration of the compound is defined by the L-configuration at the alpha-carbon, maintaining the natural S-absolute configuration found in biological systems [7] [28]. The benzyloxycarbonyl protecting group introduces additional conformational flexibility through the benzyl ester linkage, while the aromatic benzene ring provides structural rigidity and contributes to the overall molecular stability [2] [19].
The compound exists as a zwitterionic species under physiological conditions, with the carboxylic acid groups capable of deprotonation and the protected amino group remaining neutral [4] [7]. This structural arrangement significantly influences the compound's physicochemical properties and reactivity patterns in various chemical environments [1] [28].
N-Benzyloxycarbonyl-L-aspartic acid possesses a molecular formula of C₁₂H₁₃NO₆ with a corresponding molecular weight of 267.24 grams per mole [1] [4] [7]. The exact mass of the compound has been determined to be 267.074280 atomic mass units, providing precise identification for mass spectrometric analysis [4]. The molecular composition includes twelve carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and six oxygen atoms, reflecting the combined contributions of the aspartic acid backbone and the benzyloxycarbonyl protecting group [1] [7] [28].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₂H₁₃NO₆ | [1] [4] [7] |
Molecular Weight | 267.24 g/mol | [1] [4] [7] |
Exact Mass | 267.074280 amu | [4] |
The molecular weight calculation accounts for the substitution of the amino hydrogen with the benzyloxycarbonyl group, adding approximately 134 mass units to the parent aspartic acid structure [1] [4]. This molecular mass places the compound within the typical range for protected amino acid derivatives used in peptide synthesis applications [7] [19].
The solubility characteristics of N-Benzyloxycarbonyl-L-aspartic acid demonstrate significant dependence on the solvent polarity and pH conditions [9] [10] [19]. In aqueous systems, the compound exhibits limited solubility due to the hydrophobic nature of the benzyl protecting group, which reduces the overall hydrophilicity compared to the parent aspartic acid [12]. The presence of two carboxylic acid groups provides some water solubility through hydrogen bonding interactions and potential ionization [19].
Organic solvent solubility studies reveal that the compound dissolves readily in polar aprotic solvents such as dimethyl sulfoxide, achieving concentrations of 100 milligrams per milliliter (374.21 millimolar) [10]. In methanol, the compound demonstrates almost transparent solubility, indicating good miscibility with polar protic solvents [19]. The compound also shows solubility in chloroform, dichloromethane, ethyl acetate, and acetone, reflecting the contribution of the aromatic benzyl group to organic solvent compatibility [9].
The solubility behavior is particularly influenced by pH conditions, with increased solubility observed at higher pH values due to deprotonation of the carboxylic acid groups [12] [21]. At acidic pH, the compound exists predominantly in the protonated form, exhibiting reduced water solubility but enhanced stability [21] [28].
Thermal analysis of N-Benzyloxycarbonyl-L-aspartic acid reveals characteristic phase transition temperatures that provide insight into the compound's thermal stability and intermolecular interactions [4] [19] [28]. The melting point has been experimentally determined to range from 117 to 119 degrees Celsius under standard atmospheric conditions [4] [19] [28]. This relatively narrow melting range indicates good compound purity and well-defined crystalline structure [19].
The boiling point of the compound has been predicted using computational methods to be approximately 472.8 ± 45.0 degrees Celsius at 760 millimeters of mercury pressure [4] [36]. This high boiling point reflects the strong intermolecular hydrogen bonding interactions between carboxylic acid groups and the substantial molecular weight of the compound [36]. The significant difference between melting and boiling points suggests thermal decomposition may occur before reaching the theoretical boiling point [37] [40].
Flash point measurements indicate a value of 239.7 ± 28.7 degrees Celsius, representing the minimum temperature at which the compound can form an ignitable vapor-air mixture [4]. This parameter is crucial for handling and storage considerations, particularly in industrial applications [4] [28].
Under standard temperature and pressure conditions (20 degrees Celsius), N-Benzyloxycarbonyl-L-aspartic acid exists as a crystalline solid with characteristic physical properties [19] [28]. The density of the compound has been measured as 1.4 ± 0.1 grams per cubic centimeter, indicating a relatively dense solid structure consistent with efficient molecular packing in the crystal lattice [4] [5].
The physical appearance is described as white to almost white powder or crystalline material, depending on the crystallization conditions and particle size distribution [19] [28]. The compound maintains its solid state across typical ambient temperature ranges, with no phase transitions observed below its melting point [28] [36].
Specific rotation measurements provide additional characterization data, with values of +9.0 to +10.0 degrees when measured at the sodium D-line (589 nanometers) using a concentration of 7 grams per 100 milliliters in acetic acid [19] [28]. This positive optical rotation confirms the L-configuration of the aspartic acid component and provides a method for enantiomeric purity assessment [28].
Infrared spectroscopy of N-Benzyloxycarbonyl-L-aspartic acid reveals characteristic absorption bands that provide detailed information about the functional groups present in the molecule [15] [16] [18]. The carboxylic acid functionalities exhibit strong absorption in the carbonyl stretching region, with the free carboxylic acid groups appearing at approximately 1710-1720 wavenumbers per centimeter [18] [19]. The carbamate carbonyl group, formed by the benzyloxycarbonyl protection, displays a distinct absorption band at 1690-1700 wavenumbers per centimeter, reflecting the different electronic environment compared to free carboxylic acids [15] [18].
The amino group protection is evident through the amide N-H stretching vibration observed in the 3300-3500 wavenumbers per centimeter region [15] [18]. The carboxylic acid O-H stretching appears as a broad absorption band spanning 2500-3100 wavenumbers per centimeter, characteristic of hydrogen-bonded hydroxyl groups [18]. Aromatic C-H stretching vibrations from the benzyl group are observed at 3030-3100 wavenumbers per centimeter [18] [24].
Additional characteristic absorptions include C-N stretching vibrations from the carbamate linkage appearing around 1230-1530 wavenumbers per centimeter, and aromatic ring vibrations at 1450-1600 wavenumbers per centimeter [15] [18]. The fingerprint region below 1500 wavenumbers per centimeter contains complex absorption patterns specific to the molecular structure, providing a unique identification profile [18].
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for N-Benzyloxycarbonyl-L-aspartic acid through both carbon-13 and proton NMR techniques [19] [24] [25]. Carbon-13 NMR analysis reveals distinct chemical shifts for the various carbon environments present in the molecule [25] [27]. The carboxylic acid carbons appear in the characteristic downfield region at 170-180 parts per million, while the carbamate carbonyl carbon resonates at 155-165 parts per million [25] [28].
Aromatic carbon signals from the benzyl protecting group are observed in the 125-140 parts per million range, with individual carbons showing slight variations based on their substitution patterns [24] [25]. The aliphatic carbons, including the alpha-carbon and methylene groups, resonate between 35-70 parts per million, with chemical shifts influenced by the electron-withdrawing effects of adjacent functional groups [25] [27].
Proton NMR spectroscopy reveals the aromatic protons of the benzyl group appearing as a complex multiplet at 7.2-7.4 parts per million [27] [28]. The benzyl methylene protons (OCH₂) resonate at 5.1-5.2 parts per million, showing characteristic coupling patterns [24] [27]. The alpha-carbon proton appears at 4.5-4.7 parts per million, while the beta-methylene protons are observed at 2.7-2.9 parts per million [27]. Integration ratios and coupling patterns provide confirmation of the molecular structure and stereochemistry [19] [28].
Mass spectrometric analysis of N-Benzyloxycarbonyl-L-aspartic acid provides definitive molecular weight confirmation and fragmentation pattern information [2] [26] [29]. Under positive ion electrospray ionization conditions, the compound produces a protonated molecular ion at mass-to-charge ratio 268, corresponding to [M+H]⁺ [2] [26]. This molecular ion peak typically exhibits moderate intensity and serves as the basis for molecular weight confirmation [26] [29].
Fragmentation patterns reveal characteristic losses that provide structural information about the compound [20] [26] [29]. The base peak commonly appears at mass-to-charge ratio 91, corresponding to the tropylium ion (C₇H₇⁺) formed through fragmentation of the benzyl group [26] [29]. Additional significant fragments include peaks at mass-to-charge ratio 224, representing loss of carbon dioxide from the molecular ion, and mass-to-charge ratio 176, corresponding to loss of the benzyl group [20] [26].
The fragmentation behavior follows typical patterns for benzyloxycarbonyl-protected amino acids, with preferential cleavage at the benzylic position and decarboxylation reactions [17] [26]. Collision-induced dissociation studies reveal additional fragment ions that can be used for structural confirmation and differentiation from related compounds [17] [20]. The mass spectrometric fragmentation patterns provide valuable information for compound identification and purity assessment in analytical applications [26] [29].
Thermal stability analysis of N-Benzyloxycarbonyl-L-aspartic acid demonstrates that the compound maintains structural integrity under moderate temperature conditions but undergoes decomposition at elevated temperatures [21] [23] [37]. Thermogravimetric analysis indicates that the compound remains stable up to approximately 200 degrees Celsius, beyond which thermal degradation processes begin to occur [23] [37]. The initial thermal stability is attributed to the crystalline structure and intermolecular hydrogen bonding networks that provide structural reinforcement [37] [40].
At temperatures exceeding 250 degrees Celsius, significant thermal degradation occurs through multiple pathways including decarboxylation and dehydration reactions [21] [37] [40]. The degradation process typically involves loss of carbon dioxide from the carboxylic acid groups, followed by formation of cyclic intermediates such as succinimide derivatives [21] [37]. These thermal decomposition products reflect the inherent instability of amino acid derivatives at high temperatures and the tendency toward cyclization reactions [37] [40].
The thermal decomposition behavior shows similarities to other protected amino acids, with the benzyloxycarbonyl group providing some protection against thermal degradation compared to unprotected aspartic acid [22] [23]. However, prolonged exposure to temperatures above 200 degrees Celsius results in complete structural breakdown and formation of complex decomposition mixtures [23] [37]. Storage and handling recommendations specify temperature control below 15 degrees Celsius to ensure long-term stability [19] [28].
The stability and chemical behavior of N-Benzyloxycarbonyl-L-aspartic acid demonstrate significant dependence on solution pH, reflecting the ionizable nature of the carboxylic acid groups [12] [21] [22]. Under acidic conditions (pH 1-3), the compound exists predominantly in the protonated form with enhanced stability and reduced reactivity [21] [22]. The carboxylic acid groups remain largely protonated at low pH, minimizing the risk of unwanted side reactions and providing optimal storage conditions [21].
At neutral pH conditions (around pH 7), the compound maintains reasonable stability while allowing for controlled reactivity in synthetic applications [12] [21]. The carboxylic acid groups exist in equilibrium between protonated and deprotonated forms, providing balanced solubility and reactivity characteristics [21] [22]. This pH range is commonly employed for peptide coupling reactions where controlled activation is required [11] [30].
Under basic conditions (pH 10-12), the compound becomes susceptible to base-catalyzed hydrolysis reactions, particularly affecting the carbamate protecting group [13] [21] [22]. Prolonged exposure to strong basic conditions can result in removal of the benzyloxycarbonyl protecting group through nucleophilic attack by hydroxide ions [13] [22]. This pH-dependent behavior is exploited in synthetic applications where selective deprotection is desired, but requires careful control to prevent unwanted side reactions [22] [30].
N-Benzyloxycarbonyl-L-aspartic acid exhibits characteristic reactivity patterns with commonly employed chemical reagents, particularly those used in peptide synthesis and organic transformations [30] [31] [32]. The compound demonstrates excellent reactivity with carbodiimide-based coupling reagents such as dicyclohexylcarbodiimide in the presence of hydroxybenzotriazole, facilitating efficient amide bond formation [30] [31]. These coupling reactions typically proceed within 1-4 hours at room temperature with high yields and minimal side product formation [30] [35].
Activation with 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate and hydroxybenzotriazole provides an alternative coupling methodology that offers rapid activation within 15-30 minutes [31] [35]. The activated intermediate demonstrates good stability and reactivity toward amine nucleophiles, making it suitable for automated peptide synthesis applications [35]. Alternative coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide with N-hydroxysuccinimide also provide effective activation, typically requiring 2-6 hours for complete reaction [32] [35].
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